Tamsulosin-d4 (hydrochloride) is a deuterated form of Tamsulosin, primarily used in scientific research to study the pharmacokinetics and metabolic pathways of the original compound. Tamsulosin is an alpha-1 adrenergic receptor antagonist commonly prescribed for the treatment of benign prostatic hyperplasia. The incorporation of deuterium atoms in Tamsulosin-d4 allows researchers to trace its metabolic behavior more accurately due to the distinct mass differences between hydrogen and deuterium.
Source: Tamsulosin-d4 (hydrochloride) is synthesized from Tamsulosin through various deuteration techniques, which can include catalytic hydrogen-deuterium exchange or the use of deuterated reagents .
Classification: This compound falls under the category of pharmaceutical intermediates and is classified as an isotope-labeled compound, specifically designed for research applications in pharmacology and drug development.
The synthesis of Tamsulosin-d4 (hydrochloride) generally involves:
The synthesis can be broken down into several key steps:
The molecular structure of Tamsulosin-d4 (hydrochloride) retains the core structure of Tamsulosin but features deuterium atoms at specific positions. The presence of these deuterium atoms alters the molecular mass without significantly changing the compound's chemical properties.
Tamsulosin-d4 (hydrochloride) can participate in various chemical reactions:
Tamsulosin-d4 (hydrochloride) functions by selectively blocking alpha-1 adrenergic receptors located in the smooth muscle of the prostate and bladder neck. This blockade leads to relaxation of these muscles, thereby improving urine flow and alleviating symptoms associated with benign prostatic hyperplasia.
The incorporation of deuterium does not significantly alter this mechanism but may enhance metabolic stability and modify pharmacokinetic profiles, allowing for better understanding during research studies .
Relevant data includes melting point ranges and solubility characteristics that are vital for handling and application in laboratory settings.
Tamsulosin-d4 (hydrochloride) has several significant applications in scientific research:
Deuterium labeling of tamsulosin focuses on strategic hydrogen atom replacement to enhance metabolic stability while preserving pharmacological activity. Tamsulosin-d4 hydrochloride (chemical name: (R)-5-[2-[[2-(2-Ethoxyphenoxy)ethyl-d4]amino]propyl]-2-methoxybenzenesulfonamide hydrochloride) incorporates four deuterium atoms at the ethyl linker of the phenoxyethylamine side chain. This position was selected because it is a site of oxidative metabolism by cytochrome P450 enzymes. Deuterium substitution at these locations leverages the kinetic isotope effect (KIE), which slows metabolic cleavage without altering the molecule’s stereochemistry or receptor-binding affinity for α1-adrenoceptors [1] [6].
The molecular design adheres to three core principles:
Table 1: Deuterium Incorporation Sites in Tamsulosin-d4 Hydrochloride
Position | Atomic Site | Non-Deuterated Equivalent | Purpose of Labeling |
---|---|---|---|
Phenoxyethyl linker | Methylene group (–CH₂–) | –CH₂– | Slows N-dealkylation metabolism |
Phenoxyethyl linker | Methylene group (–CH₂–) | –CH₂– | Reduces oxidative deamination |
Molecular weight | 449.00 g/mol | 444.97 g/mol (unlabeled) | Enables mass spectrometry differentiation |
Synthesis of Tamsulosin-d4 hydrochloride employs catalytic deuterium exchange or labeled building blocks to achieve high isotopic purity. The preferred route uses ring-deuterated bromoethane derivatives condensed with 2-ethoxyphenol, generating 2-(2-ethoxyphenoxy)ethyl-d4 bromide—a key intermediate. This intermediate undergoes nucleophilic substitution with (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide under alkaline conditions (potassium carbonate/acetonitrile). The reaction requires strict temperature control (40–50°C) to prevent racemization and isotopic scrambling [8] [4].
Critical optimizations include:
Table 2: Analytical Performance of Optimized Radiolabeling Techniques
Parameter | Non-Optimized Method | Optimized Method | Technique |
---|---|---|---|
Isotopic purity | 90–95% | >98% | NMR/LC-MS |
Yield | 60–70% | 85–92% | Gravimetric analysis |
Recovery from serum | 59–73% | 99.9% | MTBE extraction |
Detection sensitivity | 5–10 ng/mL | 0.2 ng/mL | LC-MS/MS (MRM) |
Tamsulosin-d4 synthesis diverges significantly from other deuterated α1-adrenoceptor antagonists due to its chiral specificity and sulfonamide group. Two primary routes dominate production:
Compared to deuterated alfuzosin or silodosin, tamsulosin-d4 synthesis faces unique challenges:
Table 3: Synthetic Route Comparison for Deuterated α1-Adrenoceptor Antagonists
Parameter | Tamsulosin-d4 Route A | Tamsulosin-d4 Route B | Alfuzosin-d4 Synthesis |
---|---|---|---|
Key reaction | Nucleophilic substitution | Reductive amination | N-alkylation |
Reaction time | 24–36 hours | 8–12 hours | 10–15 hours |
Chiral purity control | Tartaric acid resolution | Chiral catalyst | None required |
Overall yield | 50–60% | 70–75% | 80–85% |
Isotopic purity | >98% | 95–97% | >99% |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: